molecular formula C13H19N3O B7858612 4-(Piperidin-1-ylmethyl)benzohydrazide

4-(Piperidin-1-ylmethyl)benzohydrazide

Cat. No.: B7858612
M. Wt: 233.31 g/mol
InChI Key: WAHWXEPMYALNRO-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)benzohydrazide is a chemical compound that features a piperidine ring attached to a benzohydrazide moietyThe piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)benzohydrazide typically involves the reaction of piperidine with benzohydrazide under specific conditions. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

4-(Piperidin-1-ylmethyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)benzohydrazide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Piperidine
  • Piperazine
  • Pyridine
  • Quinoline
  • [1,3,4]-Thiadiazole
  • Pyrazole
  • [1,2,4]-Triazole

Uniqueness

4-(Piperidin-1-ylmethyl)benzohydrazide is unique due to its specific combination of a piperidine ring and a benzohydrazide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-15-13(17)12-6-4-11(5-7-12)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHWXEPMYALNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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